molecular formula C18H21NOS B4909077 N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide

N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B4909077
M. Wt: 299.4 g/mol
InChI Key: GEKIPMNICULUKY-UHFFFAOYSA-N
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Description

N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide is a chemical compound with the molecular formula C12H17NOS It is known for its unique structure, which includes a phenylsulfanyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of phenylacetyl chloride with diethylamine in the presence of a base . The reaction proceeds through the formation of an intermediate, which is then treated with a phenylsulfanyl compound to yield the final product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The acetamide moiety can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the phenylsulfanyl and acetamide moieties allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

N,N-diethyl-2-phenyl-2-phenylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-3-19(4-2)18(20)17(15-11-7-5-8-12-15)21-16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKIPMNICULUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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